1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid” is a compound that contains a pyrrole ring system . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole and pyrrole-containing analogs involves various tactical approaches . For instance, a three-component reaction of arylglyoxal hydrates was performed with β-dicarbonyl compounds in the presence of ammonium acetate and hydrazine hydrate for the preparation of 5-aryl-4-hydroxy-2-methyl-1 H-pyrrole-3-carboxylic acid .Scientific Research Applications
Synthesis of Pharmacologically Active Compounds Research has demonstrated the utility of related compounds in synthesizing pharmacologically active molecules. For instance, derivatives of pyrrolo[1,2-a]pyrrole have been investigated for their antiinflammatory and analgesic activities, with extensive structure-activity relationship studies highlighting the importance of substituents for their biological efficacy (Muchowski et al., 1985). Similarly, compounds with a pyrrolidine structure have been studied for their antibacterial properties, showing potential as new antibacterial agents (Egawa et al., 1984).
Organic Synthesis Methodologies Advancements in organic synthesis methodologies also highlight the application of such chemical structures. Redox-annulations of cyclic amines with α,β-unsaturated carbonyl compounds have been explored, leading to the formation of ring-fused pyrrolines, which are precursors to various pyrrole derivatives (Kang et al., 2015). Additionally, the electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole has been studied, highlighting its efficiency and the stability of the resulting polymer films (Lengkeek et al., 2010).
Electrochemical and Photophysical Properties Research into the electrochemical and photophysical properties of related compounds has revealed their potential in developing new materials. For example, the synthesis and multi-electrochromic properties of asymmetric structure polymers based on carbazole-EDOT and 2,5–dithienylpyrrole derivatives have been investigated, showing promise for electrochromic devices due to their color-changing properties and fast switching times (Hu et al., 2019).
Properties
IUPAC Name |
1,1-dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c9-7(10)5-1-4-2-8-3-6(4)13(5,11)12/h2-3,5,8H,1H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELKSPWKWNZPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(S(=O)(=O)C2=CNC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.